Glucovanillin
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O8/c1-20-9-4-7(5-15)2-3-8(9)21-14-13(19)12(18)11(17)10(6-16)22-14/h2-5,10-14,16-19H,6H2,1H3/t10-,11+,12+,13-,14-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRNQMUKVDHCFX-MBJXGIAVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC2C(C(C(C(O2)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C=O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Definition and Systematic Nomenclature of Glucovanillin
Glucovanillin (B191341) is chemically defined as a glucoside, which means it is composed of a glucose molecule linked to a non-carbohydrate component, in this case, a vanillin (B372448) derivative. ontosight.aiwikipedia.org The systematic name for this compound is 3-Methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde. wikipedia.orgguidechem.comgoogle.com It is also known by other names such as vanilloside, vanillin 4-O-β-D-glucoside, and 4-(β-D-glucopyranosyloxy)-3-methoxy-benzaldehyde. ontosight.aiwikipedia.orgdrugfuture.com
The structure consists of a benzaldehyde (B42025) backbone with a methoxy (B1213986) group at the third carbon position and a β-D-glucopyranosyl unit attached at the fourth carbon position. ontosight.ai This specific arrangement of functional groups is crucial to its chemical properties and biological functions. ontosight.ai
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 494-08-6 | wikipedia.orgdrugfuture.com |
| Molecular Formula | C14H18O8 | wikipedia.orgdrugfuture.com |
| Molar Mass | 314.290 g·mol−1 | wikipedia.org |
| Appearance | Crystalline solid | wikipedia.org |
| Melting Point | 189–190 °C (372–374 °F; 462–463 K) | wikipedia.orgdrugfuture.com |
| Solubility in Water | Soluble in hot water | wikipedia.orgdrugfuture.com |
Academic Significance of Glucovanillin As a Biosynthetic Precursor
Glucovanillin's primary academic significance lies in its role as the direct precursor to vanillin (B372448), the main compound responsible for the flavor and aroma of vanilla. wikipedia.orgresearchgate.net In vanilla beans (Vanilla planifolia), vanillin is stored in the non-toxic form of This compound (B191341). ontosight.ainih.gov During the curing process of vanilla beans, the enzyme β-glucosidase hydrolyzes this compound, breaking it down into glucose and vanillin. wikipedia.orgresearchgate.netnih.gov This enzymatic hydrolysis is a critical step for the development of the characteristic vanilla flavor.
Research has shown that this compound accumulates in the green vanilla pods, reaching high concentrations. cirad.fr The conversion of this compound to vanillin is a key focus in food science and biotechnology, with studies aiming to optimize this process for industrial applications. ontosight.aiacs.org The biosynthetic pathway of vanillin in Vanilla planifolia has been a subject of extensive research. Studies using radiolabeled precursors have suggested that the pathway proceeds from 4-coumaric acid to ferulic acid, then to vanillin, and finally to this compound for storage. psu.eduacs.org More recent research has further elucidated this pathway, identifying the conversion of ferulic acid and ferulic acid glucoside to vanillin and this compound, respectively, a reaction catalyzed by the enzyme vanillin synthase. nih.govresearchgate.net
The localization of this compound and β-glucosidase within the vanilla bean has also been a topic of investigation. Studies have shown that this compound is primarily found in the placental and papillae tissues of the bean. nih.gov The co-localization of the precursor and the enzyme is essential for the efficient release of vanillin during the curing process. nih.gov
Historical Context of Glucovanillin Research in Plant Metabolomics
Natural Occurrence and Spatiotemporal Distribution of this compound
This compound is predominantly associated with the genus Vanilla, a member of the Orchidaceae family. cirad.fr While the genus comprises over 110 species, Vanilla planifolia Andrews is the primary commercial source of natural vanilla and, consequently, the most studied for its this compound content. cirad.fr
Specific Localization within Vanilla planifolia Pod Tissues
The accumulation of this compound within the Vanilla planifolia pod is not uniform. Instead, it is highly compartmentalized, with the majority being stored in specific tissues. Research has definitively shown that this compound is primarily located in the placental tissue and the secretory cells known as papillae. nih.govresearchgate.net These tissues are found in the inner part of the vanilla pod. The placentae are the structures to which the seeds are attached, while the papillae are tubular cells lining the pod's central cavity. nih.govresearchgate.net In contrast, the outer layers of the pod, such as the mesocarp and epicarp, contain only trace amounts of this compound. cirad.frnih.gov This specific localization is crucial for the plant's metabolic processes, separating the precursor from the enzyme that will later catalyze its conversion to vanillin.
Quantitative Distribution and Heterogeneity across Pod Sections
Detailed analyses have revealed a significant quantitative heterogeneity in this compound distribution along the length of the vanilla pod. Studies have consistently shown that the highest concentrations of this compound are found in the middle and blossom-end sections of the pod, with the stem-end containing comparatively lower amounts. researchgate.net One study reported the distribution of total vanillin (derived from this compound) to be approximately 26% in the stem end, 40% in the middle, and 34% in the blossom end. researchgate.net
Furthermore, dissection and analysis of different pod tissues have quantified the overwhelming concentration of this compound in the inner tissues. One critical study found that the placentae store approximately 92% of the total this compound, with the trichomes (papillae) containing about 7%. cirad.frcambridge.org The mesocarp and the interstitial fluid within the pod contain only negligible traces. cirad.frcambridge.org This uneven distribution underscores the specialized metabolic functions of different tissues within the developing vanilla pod.
Distribution of this compound in Green Mature Vanilla planifolia Pods
| Pod Tissue | Percentage of Total this compound (%) |
|---|---|
| Placentae | 92 |
| Trichomes (Papillae) | 7 |
| Mesocarp | Traces |
| Intralocular Interstitial Cell-Free Medium | Traces |
Subcellular Compartmentalization of this compound in Plant Cells
At the subcellular level, this compound is sequestered within the vacuoles of the placental and papillae cells. nih.govnih.gov This compartmentalization is a key physiological strategy to prevent premature hydrolysis. The enzyme responsible for converting this compound to vanillin, β-glucosidase, is located in the cytoplasm and potentially the periplasmic space of the same cells. nih.govnih.gov By storing this compound in the vacuole, the plant maintains a physical separation between the substrate and the enzyme, ensuring that the conversion to vanillin only occurs under specific conditions, such as tissue damage or during the controlled curing process. nih.gov
Developmental Dynamics of this compound Content during Plant Maturation and Curing Processes
The concentration of this compound in vanilla pods is not static but changes significantly throughout the fruit's development and post-harvest processing.
The synthesis and accumulation of this compound begin approximately 15 weeks after pollination and continue until the pod is about 30 to 40 weeks old. universiteitleiden.nlperfumerflavorist.com During this maturation period, the this compound content steadily increases, reaching its peak in the mature green bean. universiteitleiden.nlscitepress.orgactahort.org Concurrently, the levels of free glucose and organic acids tend to decrease. universiteitleiden.nl Research has shown that fresh, mature green beans can have this compound concentrations as high as 10-15% on a dry weight basis. researchgate.netmdpi.com
The curing process, which is essential for the development of the characteristic vanilla flavor, initiates the enzymatic hydrolysis of this compound. nih.govwikipedia.org The initial "killing" step of curing, which involves thermal treatment, disrupts the cellular compartmentalization, bringing this compound into contact with β-glucosidase. nih.govnih.gov This leads to a dramatic decrease in this compound content and a corresponding increase in free vanillin. actahort.orgnih.gov Studies have shown that during the curing process, this compound from the inner placental area disperses to the outer fleshy parts of the bean where it is hydrolyzed. nih.gov The this compound content in the placental area gradually decreases, while in the fleshy area, it initially increases as it diffuses from the placenta and is then consumed through hydrolysis. nih.gov By the end of a successful curing process, the this compound content is nearly depleted, having been converted to vanillin and other minor aroma compounds.
This compound Content in Vanilla Beans at Different Curing Stages
| Curing Stage | This compound Content in Fleshy Area (mmol/g dry weight) | This compound Content in Placental Area (mmol/g dry weight) |
|---|---|---|
| Green | 0.037 | Highest |
| Freshly Blanched | 0.480 | Decreasing |
| Sweating | 0.259 | Decreasing |
| Drying | 0.149 | Decreasing |
| Cured | 0.000 | Lowest |
Data adapted from a study on the involvement of colonizing Bacillus isolates in this compound hydrolysis. nih.gov The exact value for the placental area in green beans was not provided in the text, but it was stated to be the highest. Subsequent values showed a gradual decrease.
Overview of Phenylpropanoid and Shikimate Pathway Contributions
The journey to this compound begins with the shikimate pathway, a central metabolic route in plants and microorganisms responsible for the synthesis of the aromatic amino acids L-phenylalanine, L-tyrosine, and L-tryptophan. mdpi.comfrontiersin.orgrsc.org L-phenylalanine serves as the primary entry point into the phenylpropanoid pathway for vanillin biosynthesis. mdpi.comwikipedia.orgmdpi.com
The phenylpropanoid pathway commences with the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to produce trans-cinnamic acid. mdpi.comwikipedia.orgmdpi.com Subsequent hydroxylation of cinnamic acid at the para position by cinnamate-4-hydroxylase (C4H), a cytochrome P450 enzyme, yields 4-coumaric acid (also known as p-coumaric acid). mdpi.comwikipedia.orgresearchgate.net These initial steps establish the core C6-C3 phenylpropanoid skeleton that undergoes further modifications to generate a diversity of compounds, including the precursors to vanillin. researchgate.netscispace.com While L-tyrosine can also be converted to 4-coumaric acid via tyrosine ammonia-lyase (TAL) activity, studies suggest that the PAL-mediated route from L-phenylalanine is the predominant one in Vanilla. nih.gov
Precursor Compounds and Metabolic Fluxes Leading to this compound
From the central intermediate of 4-coumaric acid, the metabolic flux is directed toward the synthesis of more complex phenylpropanoids. The pathway leading to this compound involves a series of enzymatic modifications, including hydroxylations, methylations, and a key side-chain shortening reaction. mdpi.compsu.edu
Ferulic acid and 4-coumaric acid have been identified as crucial intermediates in the biosynthesis of vanillin and its glucoside. psu.eduacs.orgnih.gov Their roles have been substantiated through radiolabeling experiments using vanilla bean disks, which tracked the incorporation of 14C-labeled precursors into this compound. psu.eduacs.orgscience.gov
These studies demonstrated that in mature green vanilla pods, both [14C]4-coumaric acid and [14C]ferulic acid are efficiently converted to this compound. acs.orgnih.gov Notably, the incorporation of radioactivity from ferulic acid into this compound was significantly higher than that from 4-coumaric acid, suggesting ferulic acid is a more direct precursor. psu.eduacs.org The conversion pathway is proposed as: 4-coumaric acid → ferulic acid → vanillin → this compound. psu.eduacs.orgnih.govresearchgate.net The conversion of 4-coumaric acid to ferulic acid involves hydroxylation followed by methylation, catalyzed by enzymes such as caffeic acid O-methyltransferase (COMT). mdpi.comwikipedia.org
Incorporation of 14C-Labeled Precursors into this compound in Mature Vanilla planifolia Pods
| Precursor Fed | Radioactivity Incorporated into this compound (%) | Source |
|---|---|---|
| Phenylalanine | 11% | acs.orgnih.gov |
| 4-Coumaric Acid | 15% | acs.orgnih.gov |
| Ferulic Acid | 29% | acs.orgnih.gov |
| Methionine | 24% | acs.orgnih.gov |
While the ferulic acid pathway is strongly supported, alternative routes have been proposed, highlighting potential branch points in the metabolic network. One such proposal involved the conversion of 4-coumaric acid to 4-hydroxybenzaldehyde (B117250), which would then be hydroxylated and methylated to form vanillin. mdpi.compsu.edu However, feeding experiments with 14C-labeled 4-hydroxybenzaldehyde and 4-hydroxybenzyl alcohol did not result in the formation of labeled this compound, casting doubt on this pathway in Vanilla planifolia. psu.eduacs.orgnih.govscience.gov
Enzymatic Catalysis in this compound Formation
The conversion of precursors into this compound is mediated by a specific set of enzymes that catalyze the final key steps of the biosynthetic pathway. The identification and characterization of these enzymes have been crucial for understanding how vanillin is synthesized and stored in its glucosylated form.
UDP-glycosyltransferases (UGTs) are a large family of enzymes that catalyze the transfer of a glycosyl group from a UDP-sugar donor to an acceptor molecule. mdpi.comnih.gov In the context of vanillin biosynthesis, a UGT is responsible for the glucosylation of vanillin to form this compound. psu.edunih.gov This glucosylation step is critical for several reasons: it renders the potentially toxic vanillin non-toxic, increases its water solubility, and facilitates its storage in the high concentrations found within the vacuoles of the vanilla pod cells. nih.govnih.govmdpi.com
While a specific vanillin UGT from V. planifolia has not been definitively reported in the provided literature, the existence of such an enzyme is inferred from the accumulation of this compound. psu.edu UGTs exhibit a wide range of substrate specificities, and various UGTs from other plants and microorganisms have been shown to glycosylate vanillin and other phenolic compounds. mdpi.comnih.govmdpi.com The timing of this glucosylation step has been a subject of investigation, with evidence suggesting that it can occur on both ferulic acid and vanillin. nih.govnih.gov
A significant breakthrough in understanding vanillin biosynthesis was the identification of a single enzyme, vanillin synthase (VpVAN), in V. planifolia. nih.govnih.govmdpi.com This unique enzyme catalyzes the direct conversion of ferulic acid into vanillin through a C2 side-chain shortening reaction. mdpi.comnih.gov VpVAN can also convert ferulic acid glucoside directly into this compound (vanillin-β-D-glucoside). nih.govnih.govtiiips.com
VpVAN is a hydratase/lyase type enzyme that shows high sequence similarity to cysteine proteinases. nih.gov The reaction is proposed to proceed via hydration of the double bond in the side chain of ferulic acid, followed by a retro-aldol elimination to release vanillin. wikipedia.orgnih.gov Research has demonstrated that VpVAN is highly specific for the substitution pattern on the aromatic ring; it effectively metabolizes ferulic acid but not caffeic acid or 4-coumaric acid. mdpi.comnih.gov The discovery of VpVAN clarified the final chain-shortening step in the pathway, demonstrating a direct, non-β-oxidative route from ferulic acid to vanillin in planta. researchgate.netnih.gov
Contributions of Ancillary Enzymes (e.g., BAHD acyltransferases, CYP98 hydroxylases)
While the core pathway to vanillin and its subsequent glucosylation to this compound is established, the complete decoration and modification of related phenolic compounds in Vanilla planifolia likely involves a broader suite of enzymes. Among these, BAHD acyltransferases and Cytochrome P450 monooxygenases of the CYP98 family are key players in plant secondary metabolism, contributing to the diversity of phenolic compounds.
BAHD Acyltransferases: This superfamily of enzymes catalyzes the transfer of an acyl group from an acyl-CoA donor to a variety of acceptor molecules. frontiersin.orgnih.gov They are responsible for the acylation of numerous secondary metabolites, including flavonoids, anthocyanins, and phenolamides. frontiersin.orgresearchgate.netmdpi.com In the context of this compound biosynthesis, while their direct action on this compound itself is not extensively documented, their involvement is plausible in the acylation of related phenolic glycosides or pathway intermediates. ontosight.ai Enzymes of this family are known to be involved in the biosynthesis of phenylethanoid glycosides, which are structurally related to this compound, where they perform acylation of the glycoside moiety. ontosight.ai Research on various plant species has demonstrated that BAHD acyltransferases play diverse roles in development and defense by modifying metabolites. frontiersin.org For instance, in Arabidopsis thaliana, spermidine (B129725) hydroxycinnamoyl transferase (SHT), a BAHD enzyme, is involved in synthesizing hydroxycinnamoyl spermidines, crucial for pollen development. researchgate.net In tea plants (Camellia sinensis), a BAHD acyltransferase has been identified that influences plant growth and the accumulation of flavonoids, another class of phenylpropanoid-derived compounds. mdpi.com
CYP98 Hydroxylases: The CYP98 family, a class of cytochrome P450 monooxygenases, is central to the phenylpropanoid pathway. nih.govbiorxiv.org These enzymes typically catalyze the meta-hydroxylation of 4-coumaroyl-shikimate or 4-coumaroyl-quinate, a critical step leading to the synthesis of caffeoyl-CoA and downstream products like lignin (B12514952) and flavonoids. nih.gov In Vanilla planifolia, transcriptomic studies have identified differentially expressed genes encoding cytochrome P450s (CYPs) that correlate with vanillin accumulation, suggesting their role in the pathway. nih.govresearchgate.net Specifically, CYP98 enzymes are responsible for the 3-hydroxylation of p-coumaric acid derivatives. nih.gov This function is essential for producing the caffeoyl moiety that can be further methylated to the feruloyl moiety, a direct precursor to vanillin. nih.gov The evolution of the CYP73 family, which catalyzes the preceding 4-hydroxylation of cinnamic acid, was a pivotal event for the establishment of the phenylpropanoid pathway in land plants. biorxiv.orgembopress.org The subsequent action of CYP98 hydroxylases further diversifies the pathway, leading to the array of phenolic compounds observed in plants, including the precursors necessary for this compound synthesis.
Genetic and Transcriptomic Regulation of this compound Biosynthesis
The biosynthesis of this compound is tightly regulated at the genetic and transcriptomic levels, a process that is particularly active during the development and maturation of the vanilla pod. acs.org Transcriptome analyses of Vanilla planifolia at different developmental stages and in different tissues have identified numerous candidate genes and transcription factors that orchestrate this pathway. nih.govnih.govresearchgate.netnih.gov
Comparative transcriptomic studies between high and low-vanillin vanilla accessions have revealed that genes involved in the lignin biosynthetic pathway are often negatively correlated with vanillin accumulation. researchgate.netnih.gov This suggests a competitive flux distribution between the lignin and vanillin pathways, which share common precursors from the general phenylpropanoid pathway. Key enzymes whose genes are differentially expressed include those from the early stages of the phenylpropanoid pathway, such as phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL). nih.govresearchgate.netresearchgate.net
Several genes directly implicated in the conversion of precursors to vanillin have been identified. A gene encoding caffeic acid 3-O-methyltransferase (COMT), which converts caffeic acid to ferulic acid, was found to be significantly expressed and positively correlated with vanillin content. nih.gov Similarly, genes encoding O-methyltransferases (OMT) and cytochrome P450 enzymes (CYP) were identified as being directly involved in the proposed ferulate-to-vanillin biosynthetic route. nih.gov The final step, the glucosylation of vanillin, is catalyzed by UDP-dependent glycosyltransferases (UGTs), though the specific UGTs responsible in vanilla have not been fully elucidated. ontosight.ai A gene encoding β-glucosidase, the enzyme that hydrolyzes this compound to release vanillin during the curing process, was found to be significantly upregulated in the outer tissues of mature capsules. nih.gov
The expression of these biosynthetic genes is controlled by various transcription factors (TFs). Transcriptomic analyses have identified several TF families, including MYB, bHLH, and WRKY, that are differentially expressed and likely involved in regulating the pathway. mdpi.com These TFs can act as positive or negative regulators, fine-tuning the metabolic flux towards this compound accumulation. nih.gov
| Gene/Enzyme | Abbreviation | Putative Function in Pathway | Expression Correlation with Vanillin/Glucovanillin | Source |
|---|---|---|---|---|
| Phenylalanine Ammonia-Lyase | PAL | Catalyzes the first step of the phenylpropanoid pathway, converting phenylalanine to cinnamic acid. | Positive correlation of expression with vanillin biosynthesis. | nih.gov, researchgate.net, researchgate.net |
| Cinnamate 4-Hydroxylase | C4H | Catalyzes the hydroxylation of cinnamic acid to p-coumaric acid. | Considered a key enzyme in the general phenylpropanoid pathway leading to vanillin precursors. | researchgate.net |
| 4-Coumarate:CoA Ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA, a key branch-point intermediate. | Proposed to be involved in a non-oxidative pathway to vanillin. | researchgate.net, researchgate.net |
| Caffeic acid 3-O-methyltransferase | COMT | Methylates caffeic acid to produce ferulic acid, a direct precursor of vanillin. | Significantly expressed and positively correlated with vanillin content. | nih.gov |
| Cytochrome P450 | CYP | Involved in hydroxylation steps, e.g., CYP98 hydroxylates p-coumaric acid derivatives. | Differentially expressed in high-vanillin accessions. | nih.gov, researchgate.net |
| β-Glucosidase | - | Hydrolyzes this compound to release free vanillin during the curing process. | Upregulated at 8 months after pollination, primarily in outer green tissue. | nih.gov |
Isotopic Tracing and Metabolomic Approaches for Pathway Elucidation
The elucidation of the this compound biosynthetic pathway has been significantly advanced by the use of isotopic tracing and metabolomic analyses. These techniques provide direct evidence of precursor-product relationships and offer a comprehensive snapshot of the metabolic state of the plant tissue. nih.govuniversiteitleiden.nlnih.gov
Isotopic Tracing: Feeding experiments using 14C-labeled precursors on vanilla pod disks have been instrumental in mapping the flow of metabolites into this compound. acs.orgpsu.eduacs.org These studies demonstrated that in mature green vanilla pods, precursors from the phenylpropanoid pathway are actively incorporated into this compound. acs.org For instance, within 24 hours of application, significant radioactivity was incorporated into this compound from 14C-labeled L-phenylalanine, p-coumaric acid, and most notably, ferulic acid. acs.orgpsu.edu This strongly supports the pathway proceeding via ferulic acid to vanillin, which is then glucosylated. acs.orgacs.org Conversely, labeled 4-hydroxybenzaldehyde and 4-hydroxybenzyl alcohol were not converted to this compound, refuting earlier proposed pathways involving these intermediates. acs.orgpsu.edu These tracing experiments have been crucial for confirming the sequence of enzymatic steps leading to this compound accumulation in mature vanilla pods. acs.orgnih.gov
| 14C-Labeled Precursor Fed | Incorporation into this compound (%) after 24 hr | Source |
|---|---|---|
| L-Phenylalanine | 11% | psu.edu, acs.org |
| p-Coumaric Acid | 15% | psu.edu, acs.org |
| Ferulic Acid | 29% | psu.edu, acs.org |
| Methionine (14CH3 group) | 24% | psu.edu, acs.org |
| 4-Hydroxybenzaldehyde | Not converted | psu.edu, acs.org |
| 4-Hydroxybenzyl Alcohol | Not converted | psu.edu, acs.org |
Metabolomic Approaches: Metabolomics, particularly using High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, has provided a broader view of the metabolic changes occurring during vanilla pod development and curing. universiteitleiden.nlnih.govresearchgate.netdntb.gov.ua These analyses have allowed for the simultaneous detection and quantification of numerous metabolites, including organic acids, sugars, and phenolic compounds. universiteitleiden.nl Metabolomic studies have confirmed that the content of this compound and sucrose (B13894) increases during pod development, while glucose and organic acids decrease. universiteitleiden.nl Furthermore, these untargeted analyses have led to the identification of other related glucosides, such as bis[4-(β-D-glucopyranosyloxy)-benzyl]-2-isopropyltartrate (glucoside A) and bis[4-(β-D-glucopyranosyloxy)-benzyl]-2-(2-butyl)-tartrate (glucoside B), which have been proposed as potential precursors or related storage compounds in the pathway. universiteitleiden.nl Comparative metabolomics of vanilla pods before and after the curing process has helped to construct more comprehensive metabolic networks, showing the conversion of this compound to vanillin and identifying other potential biosynthetic routes involving precursors like tyrosine and phenylalanine. nih.govresearchgate.net The stability of the this compound signal in some analyses suggests it is primarily involved in the direct production of vanillin during curing. nih.govresearchgate.net
Chemical and Enzymatic Transformations of Glucovanillin
Hydrolytic Cleavage of the Glycosidic Bond
The most significant transformation of glucovanillin (B191341) is the hydrolytic cleavage of its β-glycosidic bond, which liberates the aromatic compound vanillin (B372448) and a glucose molecule. This process is fundamental to the development of vanilla flavor during the curing of vanilla beans. smolecule.com
The hydrolysis of this compound is catalyzed by β-glucosidase enzymes. In vanilla beans, the enzyme and its substrate, this compound, are located in different cellular compartments. researchgate.netnih.govnih.gov this compound is primarily stored in the vacuoles of placental and papillae cells, while β-glucosidase activity is found in the cytoplasm and potentially the periplasmic space of mesocarp and endocarp cells. nih.govnih.gov Therefore, the hydrolytic reaction is initiated by the decompartmentation of the cell, which brings the enzyme into contact with its substrate. researchgate.netnih.govnih.gov This disruption of cellular integrity is a key step during the curing, senescence, or freezing of vanilla beans. researchgate.net
The enzymatic mechanism for the cleavage of the glycosidic bond by many glycoside hydrolases, including β-glucosidases, typically follows a classical retaining mechanism. cazypedia.org This process involves two main steps: glycosylation and deglycosylation. An enzymatic nucleophile attacks the anomeric carbon of the glucose moiety, leading to the displacement of the aglycone (vanillin) and the formation of a covalent glycosyl-enzyme intermediate. cazypedia.org Subsequently, a water molecule, activated by an enzymatic acid/base catalyst, hydrolyzes this intermediate, releasing the glucose and regenerating the active enzyme. cazypedia.org
Kinetic studies of β-glucosidase from Vanilla planifolia have been conducted to understand its efficiency in hydrolyzing this compound. The enzyme exhibits Michaelis-Menten kinetics in vitro, but some studies suggest it may adopt an allosteric mode of functioning in vivo, showing a lower affinity for this compound under these conditions. cirad.frcambridge.orgresearchgate.net The Michaelis constant (Km) and maximum reaction velocity (Vmax) are key parameters determined in these studies.
One study purified and characterized a β-d-glucosidase from vanilla beans, determining its kinetic parameters for different substrates. acs.org Another study provided corrected Km values after further purification and analysis. cirad.fr
Interactive Table of Kinetic Parameters for Vanilla β-d-Glucosidase
| Substrate | Km (mM) | Vmax (µkat·mg⁻¹) | Source |
| This compound | 20.0 | 5.0 | acs.org |
| This compound | 5.0 ± 0.2 | Not Reported | cirad.fr |
| p-Nitrophenyl-β-d-glucopyranoside | 1.1 | 4.5 | acs.org |
| p-Nitrophenyl-β-d-glucopyranoside | 4.3 ± 0.1 | Not Reported | cirad.fr |
Several factors critically influence the efficiency of this compound hydrolysis.
Enzyme Concentration: The amount of active β-glucosidase directly impacts the rate of vanillin formation. mdpi.com However, research indicates that the level of β-glucosidase activity is not necessarily the limiting factor for complete hydrolysis; rather, it affects the kinetics of the reaction. researchgate.net
pH: β-glucosidases have an optimal pH range for activity. For the enzyme from Vanilla planifolia, the optimum pH is 6.5. acs.org Studies on enzymatic extraction have shown that vanillin yield is significantly affected by the pH of the medium, with optimal yields in some processes observed around pH 4.0 to 5.0. mdpi.comnih.gov
Temperature: Temperature affects both enzyme activity and stability. The optimal temperature for the purified vanilla β-glucosidase is 40°C. acs.org However, temperatures used during traditional curing processes can be high (35–65°C), which can lead to the heat-denaturation of the endogenous enzyme. cirad.frcambridge.org For instance, scalding at 70°C can cause a complete loss of activity. researchgate.net Conversely, lower temperatures, such as 30°C, have been found to be more effective for hydrolysis in some enzymatic extraction methods. researchgate.netundip.ac.id
Substrate Accessibility: As the enzyme and substrate are spatially separated in the intact bean, cellular decompartmentation is essential for hydrolysis to occur. researchgate.netrroij.com Processes like freezing, thawing, or senescence that lead to complete cellular degradation result in a high yield of this compound hydrolysis, even if measurable β-glucosidase activity is low or absent. researchgate.net This highlights that bringing the substrate and enzyme together is a primary regulatory mechanism. researchgate.netrroij.com
The hydrolysis of this compound can be carried out by both endogenous enzymes present within the vanilla bean and exogenous enzymes added during processing.
Endogenous β-Glucosidase: This enzyme is naturally present in vanilla beans and is responsible for flavor development during traditional curing. mdpi.com However, its activity can be significantly reduced or destroyed by the high temperatures used in processing steps like scalding. researchgate.netnih.gov Studies have shown that despite a rapid loss of measurable endogenous enzyme activity, this compound hydrolysis continues, suggesting that either the remaining enzyme is highly efficient or other factors are at play. researchgate.netasm.org
Exogenous β-Glucosidase: To overcome the limitations of endogenous enzymes, commercial enzyme preparations are often used to enhance vanillin yield. nih.govacs.org These can include β-glucosidases as well as cell wall-degrading enzymes like cellulases and pectinases, which improve the release of this compound by breaking down the plant's structural polysaccharides. acs.orgresearchgate.netsemanticscholar.org Combining endogenous and exogenous enzymatic treatments has been shown to significantly increase the release of vanillin from its precursor, achieving more complete hydrolysis than traditional methods. nih.govnih.gov Some studies have also pointed to the role of microbial β-d-glucosidases from organisms colonizing the bean surface as a source of exogenous enzymatic activity. asm.org
Glycosylation Reactions Involving Vanillin and Other Precursors
Glycosylation is the reverse reaction of hydrolysis, involving the attachment of a glucose molecule to an aglycone. In plants, the biosynthesis of this compound occurs through the glycosylation of vanillin. ontosight.ai This reaction is catalyzed by enzymes known as UDP-glycosyltransferases (UGTs). ontosight.ainih.gov Specific UGTs from Arabidopsis thaliana, such as UGT72B1, have been identified as having high catalytic efficiency for converting vanillin to this compound. nih.govvulcanchem.com This process is a key step in the plant's metabolic pathway for storing vanillin in a stable, non-volatile form. smolecule.com Biotechnological approaches have utilized this enzymatic reaction, employing engineered microorganisms like Saccharomyces cerevisiae that express glycosyltransferase enzymes to produce this compound from vanillin. smolecule.com
Advanced Production Methodologies for Glucovanillin and Its Biotransformation Products
Chemoenzymatic Synthesis Routes for Glucovanillin (B191341)
Chemoenzymatic synthesis offers a hybrid approach that combines the selectivity of enzymes with the efficiency of chemical reactions to produce this compound. This method often involves the enzymatic glycosylation of a vanillin (B372448) derivative. A key enzyme in this process is UDP-glucosyltransferase (UGT), which catalyzes the transfer of a glucose molecule from an activated sugar donor, like UDP-glucose, to an acceptor molecule. nih.gov
While vanillin itself can be a substrate, the process can be designed to use related, more stable precursors. For instance, vanillin lactosides have been synthesized using phase transfer catalysis, a method that facilitates the reaction between substances in different phases. mdpi.cominrs.ca Subsequent enzymatic or chemical modifications can then yield the desired this compound. The advantage of this approach lies in the potential for regioselective modifications, such as the sulfation of vanillin lactosides to create specific inhibitors for biomedical research, demonstrating the versatility of chemoenzymatic strategies. mdpi.cominrs.ca
Biotechnological Production Platforms for this compound
Biotechnological platforms, particularly those employing engineered microorganisms, represent a promising frontier for the sustainable production of this compound. These systems leverage the metabolic machinery of cells to convert simple sugars into complex molecules.
Engineered Microbial Cell Factories (e.g., Saccharomyces cerevisiae)
The baker's yeast, Saccharomyces cerevisiae, is a widely utilized cell factory for producing valuable compounds due to its well-understood genetics and robustness in industrial fermentation processes. mdpi.comresearchgate.net Researchers have successfully engineered S. cerevisiae to produce this compound by introducing heterologous genes that encode the necessary biosynthetic enzymes. nih.govresearchgate.netcapes.gov.brnih.gov
A critical step in this process is the conversion of vanillin to this compound, which is catalyzed by a UDP-glucosyltransferase (UGT). google.comnih.gov This glycosylation step is crucial as it detoxifies vanillin, which can be harmful to the yeast cells at high concentrations, thereby allowing for greater accumulation of the product. nih.govresearchgate.netcapes.gov.brnih.gov By expressing a UGT from Arabidopsis thaliana, scientists have demonstrated improved biosynthesis of this compound in engineered yeast strains. nih.govresearchgate.netcapes.gov.brnih.govnih.gov
De Novo Biosynthesis in Heterologous Hosts (e.g., Schizosaccharomyces pombe)
The fission yeast, Schizosaccharomyces pombe, has also emerged as a viable host for the de novo biosynthesis of this compound from glucose. nih.govresearchgate.netcapes.gov.brnih.gov Similar to S. cerevisiae, this involves introducing a synthetic metabolic pathway. The process typically starts with an intermediate from the host's native shikimate pathway, such as 3-dehydroshikimic acid. acs.org
This intermediate is then converted through a series of enzymatic reactions, involving heterologous enzymes like 3-dehydroshikimate dehydratase, aromatic carboxylic acid reductase (ACAR), and an O-methyltransferase, to produce vanillin. nih.govresearchgate.netcapes.gov.brnih.gov To enhance accumulation, an Arabidopsis thaliana family 1 UDP-glycosyltransferase is introduced to convert the toxic vanillin into the more stable this compound. nih.govresearchgate.netcapes.gov.brnih.gov This strategy has successfully established a one-cell microbial system for generating these valuable compounds directly from glucose. nih.govresearchgate.net
Genetic and Metabolic Engineering Strategies for Enhanced Yields
To maximize the production of this compound, scientists employ various genetic and metabolic engineering strategies. mdpi.comebsco.com A key focus is to increase the precursor supply and redirect metabolic flux towards the desired product. This can involve overexpressing key enzymes in the biosynthetic pathway and deleting genes that lead to competing, undesirable side-products. google.com
For example, to prevent the reduction of vanillin to the less valuable vanillyl alcohol, the host's native alcohol dehydrogenase genes, such as ADH6, can be knocked out. nih.govresearchgate.netnih.govgoogle.com Furthermore, optimizing the supply of cofactors, such as NADPH and S-adenosylmethionine (SAM), which are essential for the enzymatic reactions, can significantly boost yields. mdpi.com Advanced strategies include redesigning entire metabolic pathways and optimizing the integration sites of heterologous genes within the host's genome to ensure stable and high-level expression. nih.gov Recent research has demonstrated that such systematic engineering can lead to remarkable titers of this compound, reaching up to 7476.5 mg/L in fed-batch fermentations using engineered S. cerevisiae. acs.orgnih.govresearchgate.netresearchgate.net
Table 1: this compound Production in Engineered Yeast
| Host Organism | Engineering Strategy | This compound Titer (mg/L) | Reference |
|---|---|---|---|
| Saccharomyces cerevisiae | Pathway reconstruction, integration site optimization, glycosylation | 7476.5 | acs.orgnih.govresearchgate.netresearchgate.net |
| Saccharomyces cerevisiae | Deletion of PDC1 gene, continuous culture | 2-fold productivity improvement | nih.gov |
Enzyme-Assisted Biotransformation Systems for Vanillin Production from this compound
Once this compound is produced, the final step to obtaining the desired vanillin flavor is the hydrolysis of the glycosidic bond. This is typically achieved through enzyme-assisted biotransformation. The primary enzyme used for this purpose is β-glucosidase. nih.gov
This enzymatic hydrolysis mimics the final stage of the traditional vanilla curing process, where endogenous β-glucosidases are released to convert this compound into vanillin. nih.govpacificfarmers.com However, in an industrial setting, using purified or immobilized enzymes offers greater control and efficiency. Researchers have developed methods that combine the extraction of this compound from its source, such as green vanilla pods, with simultaneous enzymatic hydrolysis. nih.govresearchgate.net This can be a two-step process, first using enzymes like pectinases and cellulases to break down the plant cell walls and release the this compound, followed by the addition of β-glucosidase to liberate the vanillin. nih.govresearchgate.netresearchgate.net Optimized conditions for this enzymatic reaction, including temperature and pH, have been shown to significantly increase the yield of vanillin compared to traditional methods. nih.govnih.gov
Sustainable Approaches Utilizing Renewable Biomass as Substrates
A major goal in modern biotechnology is the utilization of renewable biomass as a feedstock for producing valuable chemicals, moving away from petroleum-based synthesis. biowaynutrition.com Lignocellulosic biomass, which is the most abundant form of renewable carbon on Earth, is a particularly attractive substrate. nih.govrsc.org It is primarily composed of cellulose (B213188), hemicellulose, and lignin (B12514952). nih.govresearchgate.net
Engineered microorganisms, such as Saccharomyces cerevisiae, can be designed to utilize the sugars derived from the hydrolysis of cellulose and hemicellulose, namely glucose and xylose, as carbon sources for growth and production. nih.govresearchgate.net By introducing pathways for xylose utilization alongside the this compound biosynthetic pathway, it is possible to create strains that can co-convert multiple lignocellulose-derived monomers into the target product. nih.govresearchgate.net This approach not only makes the production of this compound more sustainable but also adds value to agricultural and forestry waste streams. nih.govbiowaynutrition.com Research has shown that engineered yeast can efficiently convert a mixture of glucose, xylose, and other lignin-derived aromatic compounds into this compound, demonstrating the feasibility of a lignocellulose-based biorefinery for natural flavor production. nih.govresearchgate.net
Table 2: Compounds Mentioned
| Compound Name |
|---|
| 3-dehydroshikimic acid |
| p-coumaric acid |
| Vanillyl alcohol |
| Vanillin |
| This compound |
| Vanillic acid |
| Vanillin lactosides |
| Glucose |
| Xylose |
| Ferulic acid |
| Protocatechuic acid |
| Caffeic acid |
| Isoeugenol |
| p-hydroxybenzoic acid |
| p-hydroxybenzaldehyde |
| Prephenate |
| Chorismate |
| Erythrose-4-phosphate |
| Phosphoenolpyruvate |
| 3-deoxy-D-arabino-2-heptulosonic acid 7-phosphate |
| L-serine |
| Ubiquinone |
| Tyrosine |
| Phenylalanine |
| Cinnamic acid |
| Arbutin |
| Prunasin |
| Curcumin |
| Ethanol (B145695) |
| Acetone |
| Methanol (B129727) |
| Glycerol |
| Eugenol |
Analytical Chemistry Methodologies for Glucovanillin Research
Extraction and Sample Preparation Techniques for Glucovanillin (B191341) from Biological Matrices
The accurate analysis of this compound from complex biological sources, such as vanilla beans, necessitates robust and efficient extraction and sample preparation methods. These initial steps are critical for isolating the target analyte from interfering substances and ensuring the reliability of subsequent analytical measurements.
Solvent-Based Extraction Optimization
The choice of solvent system is a pivotal factor in the extraction of this compound. The polarity of the solvent significantly influences the solubility and, consequently, the extraction yield of this glycoside. Research has shown that aqueous-organic solvent mixtures are generally more effective than pure organic solvents. For instance, using 47.5% ethanol (B145695) or 80% methanol (B129727) has been demonstrated to increase the extraction yield of this compound by approximately two-fold compared to 95% ethanol or 100% methanol. wordpress.com This is attributed to the higher polarity of the aqueous mixtures, which better facilitates the solubilization of the polar this compound molecule. wordpress.com
A 24-hour Soxhlet extraction with 47.5% ethanol has been identified as a satisfactory method for the quantitative extraction of this compound from cured vanilla beans. wordpress.comacs.org However, it is important to note that while this method is effective for this compound, it may lead to a slight underestimation of vanillin (B372448) content. acs.org Maceration with either 47.5% ethanol or 80% methanol has proven efficient for vanillin extraction. wordpress.comacs.org
Recent advancements have explored the use of natural deep eutectic solvents (NADES) as green alternatives to conventional organic solvents. nih.gov A system composed of choline (B1196258) chloride, 1,4-butanediol, and lactic acid has shown promising results for vanillin extraction and has the potential for application in this compound extraction as well. nih.gov
Table 1: Comparison of Solvent Systems for this compound Extraction
| Solvent System | Extraction Method | Relative this compound Yield | Reference |
| 95% Ethanol | Homogenization | Lower | wordpress.com |
| 47.5% Ethanol | Homogenization | ~2-fold higher than 95% ethanol | wordpress.com |
| 100% Methanol | Homogenization | Lower | wordpress.com |
| 80% Methanol | Homogenization | Higher than 100% methanol | wordpress.com |
| 47.5% Ethanol | 24-h Soxhlet | Satisfactory | wordpress.comacs.org |
Enzyme-Assisted Extraction Strategies
Enzyme-assisted extraction (EAE) presents a targeted approach to enhance the release of this compound from the plant matrix. This technique utilizes enzymes to break down cell wall components, thereby improving solvent access to the intracellular contents.
Commercial enzyme preparations containing cellulase (B1617823) and pectinase (B1165727) activities, such as Viscozyme and Celluclast, have been successfully employed. nih.govresearchgate.net A two-step enzymatic reaction, first with Viscozyme followed by Celluclast, in a 47.5% aqueous ethanol solution at 70°C for 8 hours has been shown to be highly efficient. nih.govresearchgate.net This method can yield significantly higher amounts of vanillin, the hydrolysis product of this compound, compared to traditional Soxhlet extraction, suggesting a more complete release of the precursor. nih.govresearchgate.net The use of pectinase from Aspergillus niger has also been reported to hydrolyze the pectin (B1162225) that compartmentalizes this compound and endogenous β-glucosidases. researchgate.net
The optimization of EAE parameters is crucial for maximizing extraction efficiency. Response surface methodology (RSM) has been used to determine optimal conditions for vanillin extraction, which indirectly reflects the efficiency of this compound release. mdpi.commdpi.com Key parameters that are often optimized include enzyme concentration, temperature, reaction time, and pH. mdpi.commdpi.com For instance, one study identified optimal conditions as an enzyme amount of 84.2 mg, a reaction temperature of 49.5°C, a reaction time of 7.1 hours, and a pH of 4.2. mdpi.com
Techniques for Preservation of Endogenous Enzyme Systems
During the curing of vanilla beans, the endogenous β-glucosidase plays a crucial role in the hydrolysis of this compound to vanillin, a key step in flavor development. nih.govunibe.chasm.org However, this enzyme is susceptible to degradation, particularly during the initial heating or freezing stages of the curing process. nih.gov
Freezing green vanilla beans is a common practice, but it can lead to a decrease in β-glucosidase activity, especially at temperatures like -15°C. nih.gov This is partly due to the activity of endogenous oxidative enzymes like peroxidase (POD) and polyphenol oxidase (PPO), which can produce compounds that inhibit β-glucosidase. nih.gov Storing vanilla pods at -20°C and -80°C has been shown to drastically reduce β-glucosidase activity. nih.gov
To mitigate this, some methods propose a controlled freezing step followed by incubation under conditions optimal for the endogenous β-glucosidase. For example, after freezing, incubating the beans at pH 4.2 and 35°C can promote the enzymatic hydrolysis of this compound. nih.gov Despite the significant loss of endogenous β-glucosidase activity in the early stages of curing, the hydrolysis of this compound continues, suggesting the involvement of exogenous β-glucosidases from colonizing microorganisms. asm.org Therefore, preserving the conditions that support both endogenous and microbial enzyme activity is key to maximizing the conversion of this compound.
Chromatographic Separation Techniques
Following extraction, chromatographic techniques are indispensable for the separation, identification, and quantification of this compound and its related compounds.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of this compound. wordpress.comacs.orgnih.govscribd.com Reversed-phase HPLC, in particular, has been successfully developed and validated for the simultaneous quantification of this compound and vanillin. wordpress.com
A typical HPLC system for this compound analysis employs a C18 column. wordpress.comnih.gov Isocratic elution with a mobile phase consisting of a mixture of methanol and acidified water (e.g., 20% methanol and 80% acidified water) is often used. nih.gov Detection is commonly performed using a UV detector at a wavelength of 280 nm. nih.gov The retention time for vanillin under specific conditions can be as short as 2.2 minutes. scribd.com
Method validation is a critical aspect of HPLC analysis. This involves assessing parameters such as linearity, accuracy (spike-and-recovery tests), and the limit of detection (LOD). For complex biological matrices, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) offers enhanced sensitivity and specificity.
Table 2: Example of HPLC Parameters for this compound and Vanillin Analysis. nih.gov
| Parameter | Condition |
| Column | Zorbax Eclipse Plus C18 (4.6 mm x 100 mm, 3.5 µm) |
| Mobile Phase | 20% Methanol, 80% Acidified Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Column Temperature | 26°C |
Gas Chromatography (GC) for Volatile Product Analysis
For the analysis of volatile compounds, a fused-silica capillary column, such as a DB-5 or Hp-innonwax, is commonly used. nih.govmdpi.com The analysis involves a programmed temperature gradient to separate compounds with different boiling points. nih.govmdpi.com For instance, a temperature program might start at 40-50°C and gradually increase to a higher temperature. nih.govmdpi.com
Sample introduction for GC analysis of volatiles often involves headspace solid-phase microextraction (HS-SPME), which is a solvent-free technique for extracting and concentrating volatile and semi-volatile compounds from the sample matrix. researchgate.net GC-MS analysis of vanilla extracts has identified numerous volatile compounds, including vanillin, guaiacol, α-cubebene, and β-pinene. asm.orgnih.gov
Table 3: Common Volatile Compounds Identified by GC-MS in Vanilla Extracts. asm.orgnih.govmdpi.com
| Compound | Class |
| Vanillin | Phenolic Aldehyde |
| Guaiacol | Phenolic |
| α-Cubebene | Sesquiterpene |
| β-Pinene | Monoterpene |
Spectroscopic and Spectrometric Characterization for Identification and Quantification
The precise identification and quantification of this compound in various matrices, particularly in vanilla beans, rely on a suite of sophisticated analytical techniques. Spectroscopic and spectrometric methods are paramount in elucidating its chemical structure and measuring its concentration.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. gu.seresearchgate.netrsc.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial arrangement. researchgate.netnih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the proton (¹H) and carbon-¹³ (¹³C) signals of the molecule. nih.govwordpress.comuniversiteitleiden.nl
¹H NMR spectroscopy of this compound reveals characteristic signals for the protons of both the vanillin and the glucose moieties. wordpress.comuniversiteitleiden.nluniversiteitleiden.nl For instance, the aldehydic proton of the vanillin part gives a distinct signal, while the aromatic protons show specific splitting patterns that help confirm the substitution on the benzene (B151609) ring. wordpress.comresearchgate.net The anomeric proton of the glucose unit is also a key indicator, with its chemical shift and coupling constant providing information about the stereochemistry of the glycosidic bond. wordpress.com
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom in the molecule. nih.govwordpress.com Assignments are confirmed using 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC), which correlates directly bonded proton and carbon atoms, and Heteronuclear Multiple Bond Correlation (HMBC), which shows correlations between protons and carbons over two or three bonds. wordpress.com These experiments are crucial for definitively establishing the linkage between the glucose and vanillin units. wordpress.comuniversiteitleiden.nl Nuclear Overhauser Effect (NOE) difference experiments can further confirm the position of substituents on the aromatic ring by indicating spatial proximities between specific protons. wordpress.com
Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound in Deuterated Methanol wordpress.com
| Vanillin Moiety | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Glucose Moiety | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 3 | 7.18 | 114.1 | 1' | 4.95 | 102.9 |
| 5 | 7.45 | 125.1 | 2' | 3.51 | 74.9 |
| 6 | 7.45 | 116.5 | 3' | 3.47 | 78.0 |
| 7 | 9.82 | 192.5 | 4' | 3.42 | 71.5 |
| 8 (OCH₃) | 3.90 | 56.7 | 5' | 3.46 | 77.8 |
| 6'a | 3.89 | 62.6 | |||
| 6'b | 3.71 |
Note: The table presents a selection of assigned chemical shifts and is not exhaustive. Assignments are based on data reported in the specified literature.
Mass Spectrometry (MS) Applications (e.g., LSIMS, LC-MS, GC-MS)
Mass spectrometry (MS) is a powerful technique used for determining the molecular weight of this compound and for its quantification in complex mixtures. wordpress.comresearchgate.net
Liquid Secondary Ion Mass Spectrometry (LSIMS) has been used for the analysis of purified this compound. This soft ionization technique allows for the detection of the protonated molecule [M+H]⁺, confirming the molecular weight of this compound (314.29 g/mol ). wordpress.com A prominent fragment ion corresponding to the vanillin aglycone [M+H = 153] is also typically observed. wordpress.com
Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely applied method for the analysis of this compound in plant extracts. acs.orgnih.gov This technique couples the separation power of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of mass spectrometry. nih.gov LC-MS allows for the simultaneous quantification of this compound and related phenolic compounds, such as vanillin and vanillic acid. acs.orgcirad.fr The use of tandem mass spectrometry (MS/MS) further enhances specificity by monitoring specific fragmentation patterns of the parent ion, which is particularly useful for metabolomic studies of vanilla pods during their development and curing. researchgate.netnih.gov High-resolution electrospray ionization mass spectrometry (HRESI-MS) can provide the accurate molecular formula of this compound based on the precise mass of the deprotonated molecule [M-H]⁻. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is generally used for the analysis of volatile and thermally stable compounds. mdpi.comjfda-online.com Since this compound is a non-volatile glycoside, it requires a chemical derivatization step, such as silylation, to increase its volatility before it can be analyzed by GC-MS. jfda-online.com More commonly, GC-MS is employed to analyze the volatile compounds, including vanillin, that are produced from the hydrolysis of this compound during the vanilla curing process or through enzymatic reactions. mdpi.comnih.govresearchgate.netmdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Detection and Quantification
Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and cost-effective method for the detection and quantification of this compound. chromedia.orgirjmets.com This technique measures the absorption of UV or visible light by the analyte in a solution. irjmets.com this compound, when dissolved in a solvent like ethanol, exhibits characteristic absorption maxima in the UV range. wordpress.com
The UV spectrum of this compound typically shows two main absorption peaks. These have been reported at approximately 270 nm and 305 nm. wordpress.com The absorbance at a specific wavelength, often the λmax (wavelength of maximum absorbance), is directly proportional to the concentration of this compound in the solution, a principle described by the Beer-Lambert Law. irjmets.com
This property allows for the quantification of this compound, especially when used as a detector for HPLC. wordpress.comacs.org In an HPLC system, the effluent from the column passes through a UV-Vis detector set at a specific wavelength (e.g., 270 nm or 280 nm), and the resulting chromatogram shows a peak corresponding to this compound. wordpress.comnih.govasm.org The area of this peak is then used to calculate the concentration of this compound by comparison with a standard calibration curve.
Table 2: UV-Vis Absorption Maxima for this compound
| Compound | Solvent | Absorption Maxima (λmax) | Reference |
| This compound | Ethanol | 270 nm, 305 nm | wordpress.com |
| This compound | - | ~275 nm | cirad.fr |
Note: The exact position of the absorption maxima can vary slightly depending on the solvent and the pH of the solution.
Microscopic Techniques for Cellular and Subcellular Localization Studies
Understanding the spatial distribution of this compound within the vanilla bean is crucial for comprehending the biosynthesis of vanillin. Microscopic techniques have been instrumental in localizing this compound at the tissue, cellular, and subcellular levels. nih.gov
Light microscopy and transmission electron microscopy have been used to examine the anatomy and histology of mature green vanilla beans. nih.govnih.govresearchgate.net These studies have revealed that this compound is not uniformly distributed throughout the bean. Instead, it is exclusively located in the placental laminae and the papillae, which are tubular cells lining the central cavity of the bean. nih.govnih.gov This localization is distinct from the distribution of the hydrolytic enzyme β-glucosidase, which is found primarily in the cytoplasm of the mesocarp and endocarp cells. nih.govnih.gov This compartmentalization is thought to prevent the premature hydrolysis of this compound in the green bean. nih.govnih.gov
More advanced techniques are being explored for finer localization. Confocal laser scanning microscopy (CLSM) has been used to visualize fluorescently tagged microorganisms on the surface of vanilla beans, which can be involved in this compound hydrolysis during curing. nih.govasm.org Future research aims to use techniques like immunolocalization with transmission electron microscopy and confocal microscopy to pinpoint the exact subcellular location of this compound, which is hypothesized to be within the vacuoles of the placental cells. nih.govcirad.fr This detailed understanding of subcellular localization will further clarify the mechanism of vanillin release during the curing process. nih.gov
Molecular and Cellular Interactions of Glucovanillin in Biological Systems
Role of Glucovanillin (B191341) as a Storage Metabolite in Plants
In Vanilla planifolia, this compound serves as the primary storage form of vanillin (B372448), accumulating in high concentrations within the green, immature vanilla pods. cirad.froup.comwikipedia.org This storage mechanism is a critical biological strategy, sequestering the reactive aldehyde group of vanillin and rendering the molecule more stable and water-soluble through glycosylation. The accumulation of this compound begins approximately 15 weeks after pollination and peaks between 25 and 30 weeks. nih.gov
Detailed anatomical and biochemical studies have revealed that this compound is not uniformly distributed throughout the vanilla pod. The vast majority of this compound is stored in the placental tissue (around 92%), with a smaller fraction found in the secretory trichomes (about 7%). cirad.frcambridge.orgresearchgate.net Trace amounts have also been detected in the mesocarp and the interstitial fluid surrounding the seeds. cirad.frcambridge.org Within the cells themselves, this compound is compartmentalized in the vacuole. nih.gov This subcellular localization is crucial as it separates the glucoside from the β-glucosidase enzyme, which is located in the cytoplasm and/or periplasmic space. nih.gov This separation prevents premature hydrolysis and the release of vanillin while the pod is still developing. nih.govresearchgate.net The concentration of this compound in the placental laminae can be exceptionally high, reaching levels of approximately 300 mM. nih.gov This efficient accumulation and compartmentalization underscore its role as a stable, high-density storage metabolite, awaiting enzymatic conversion during the curing process. pacificfarmers.com
| Pod Tissue | Percentage of Total this compound (%) | Reference |
|---|---|---|
| Placentae | 92% | cirad.frcambridge.orgresearchgate.net |
| Trichomes | 7% | cirad.frcambridge.orgresearchgate.net |
| Mesocarp & Interstitial Fluid | Traces | cirad.frcambridge.org |
Interplay between this compound Metabolism and Plant Secondary Metabolism
The biosynthesis of this compound is intricately linked with the broader network of plant secondary metabolism, specifically the phenylpropanoid pathway. psu.edunih.gov This pathway is a major source of a wide variety of plant natural products, including flavonoids, lignans, and coumarins. nih.gov Research using radiolabeled precursors has elucidated the biosynthetic route to this compound in mature vanilla pods. acs.org The pathway is suggested to proceed from 4-coumaric acid to ferulic acid, which is then converted to vanillin and subsequently glucosylated to form this compound. psu.eduacs.org The incorporation of labeled ferulic acid into this compound has been shown to be particularly efficient. psu.eduacs.org
The final step, the glucosylation of vanillin, appears to be highly efficient in V. planifolia, which may account for the plant's ability to accumulate such high levels of the compound. researchgate.net This conversion is catalyzed by a vanillin synthase enzyme that can act on both ferulic acid and ferulic acid glucoside to produce vanillin and vanillin glucoside, respectively. nih.gov The metabolism of this compound is thus not an isolated process but is integrated with the synthesis of other phenolic compounds. For instance, besides this compound, vanilla pods also contain minor amounts of glucosides of p-hydroxybenzaldehyde, p-hydroxybenzoic acid, and vanillic acid, indicating a shared metabolic grid. nih.gov Furthermore, metabolomic studies have suggested that other complex glucosides, such as glucoside A and glucoside B, may serve as precursors to this compound, highlighting further layers of metabolic complexity. universiteitleiden.nl
Microbe-Plant Symbiotic and Hydrolytic Interactions Involving this compound
The release of vanillin from this compound is a classic example of an enzymatic hydrolysis reaction, which is central to the development of vanilla's characteristic flavor during the curing process. wikipedia.orgwordpress.com This transformation is mediated by β-glucosidase enzymes. While the vanilla pod contains its own endogenous β-glucosidase, a significant body of research highlights the critical role of symbiotic microorganisms in this process. nih.govresearchgate.netasm.org
During traditional vanilla curing, which involves stages of killing, sweating, and drying, the cellular compartments within the bean are disrupted, allowing the plant's endogenous β-glucosidase to come into contact with its substrate, this compound. researchgate.netcirad.fr However, this endogenous enzyme activity can decrease during the curing process. frontiersin.org Studies have revealed that colonizing bacteria, particularly species from the Bacillus genus, play a crucial role in the hydrolysis of this compound. asm.orgdntb.gov.uanih.gov These bacteria, which colonize the surface of the vanilla beans, produce their own β-glucosidases that contribute significantly to the breakdown of this compound. asm.orgfrontiersin.org It has been shown that these colonizing microbes are directly involved in this compound hydrolysis on the bean's surface. asm.orgnih.gov
This interaction can be considered symbiotic, as the bacteria utilize this compound as a carbon source, and in turn, their enzymatic activity is essential for the development of the final flavor profile of the cured vanilla bean. nih.govnih.gov Some studies suggest that bacteria-assisted curing can lead to a higher yield of vanillin compared to processes relying solely on endogenous enzymes. researchgate.net The microbial communities, including both bacteria like Bacillus and fungi like Aspergillus, are therefore integral to the biotransformation of this compound and the formation of a complex aromatic profile that extends beyond just vanillin. frontiersin.orgresearchgate.net
Investigating Potential Mechanistic Interactions with Biological Receptors (e.g., Taste Receptors)
While this compound itself is primarily a storage precursor, its hydrolytic product, vanillin, is known to interact with biological receptors, particularly those involved in taste perception. frontiersin.orgresearchgate.net Vanillin is known to elicit a secondary sensation of bitterness, and research has identified the specific human taste receptors that mediate this effect. frontiersin.orgfrontiersin.org
Using in vitro cellular assays, studies have demonstrated that vanillin activates three specific members of the human bitter taste receptor family (TAS2Rs): TAS2R14, TAS2R20, and TAS2R39. frontiersin.orgfrontiersin.org The activation of these G protein-coupled receptors (GPCRs) by vanillin was shown to be concentration-dependent. frontiersin.orgfrontiersin.org
| Receptor | EC₅₀ Value (mM) | Reference |
|---|---|---|
| TAS2R14 | 0.57 ± 0.11 | frontiersin.orgfrontiersin.org |
| TAS2R20 | 0.53 ± 0.09 | frontiersin.orgfrontiersin.org |
| TAS2R39 | 0.87 ± 0.19 | frontiersin.orgfrontiersin.org |
The EC₅₀ value represents the concentration of a drug that gives a half-maximal response.
While direct research on the interaction of this compound with taste receptors is limited, the activity of its aglycone is significant. smolecule.com Given that hydrolysis can occur in the oral cavity or gastrointestinal tract through microbial or endogenous enzymes, the bitterness associated with vanillin is a relevant aspect of the sensory profile of any product containing this compound. Furthermore, these bitter taste receptors are not only found in the mouth but are also expressed in extraoral tissues, where they can be involved in chemosensory functions related to innate immunity and metabolism. frontiersin.orgfrontiersin.orgresearchgate.net The interaction of vanillin with these receptors could, therefore, have physiological implications beyond taste perception. frontiersin.org
Emerging Research Frontiers and Future Perspectives on Glucovanillin
Comprehensive Elucidation of Uncharacterized Enzymatic Steps in Glucovanillin (B191341) Biosynthesis
The biosynthetic pathway of this compound in Vanilla planifolia is a complex process that is not yet fully understood. While the general pathway is believed to be an extension of the phenylpropanoid pathway, several key enzymatic transformations remain to be conclusively characterized. The conversion of precursor compounds into this compound involves critical steps such as hydroxylation, methylation, and the final glycosylation.
Recent research has identified a pivotal enzyme, vanillin (B372448) synthase (VpVAN), a hydratase/lyase that can directly convert ferulic acid and its glucoside into vanillin and this compound, respectively. nih.gov This discovery has shed significant light on a crucial C-C chain shortening step in the pathway. nih.gov However, divergences in published reports highlight the need for further investigation into the precise biochemical steps, including side-chain shortening, methylation, and glucoside formation. nih.gov
The final step, the attachment of a glucose molecule to vanillin, is catalyzed by UDP-dependent glycosyltransferases (UGTs). mdpi.com While several UGTs have been identified in V. planifolia, their specific roles and regulation in vanillin glucosylation are still being explored. nih.gov Future research will focus on the complete identification and characterization of all enzymes involved, their substrate specificities, and their regulation within the plant cell. This comprehensive understanding is essential for the metabolic engineering of both plants and microorganisms for enhanced this compound production.
Application of Advanced Omics Technologies (e.g., Proteomics, Fluxomics) for Metabolic Pathway Delineation
To unravel the complexities of this compound biosynthesis, researchers are increasingly turning to advanced "omics" technologies. While dedicated proteomics and fluxomics studies on this compound are still emerging, transcriptomic and metabolomic analyses have already provided significant insights. nih.govresearchgate.net
Integrative transcriptomic and metabolomic studies of V. planifolia pods at different developmental stages have identified key genes and enzymes in the ferulate and benzoate (B1203000) pathways that are correlated with vanillin and this compound accumulation. researchgate.netacs.org For instance, time-series analyses have pinpointed the critical phase for vanillin biosynthesis to be between 160 and 220 days after pollination and have identified key transcription factor families like NAC, Myb, and WRKY that likely regulate the expression of biosynthetic genes. mdpi.com Comparative transcriptome profiling of vanilla accessions with contrasting vanillin content has further helped in identifying candidate genes that may positively or negatively influence this compound accumulation. nih.gov
Future research will likely see the increased application of proteomics to identify and quantify the key enzymes involved in the pathway directly. Furthermore, metabolic flux analysis (fluxomics) will be instrumental in quantifying the flow of metabolites through the biosynthetic network, identifying bottlenecks, and guiding metabolic engineering strategies for optimized this compound production in microbial systems.
Optimization of Enzymatic Hydrolysis Processes for Enhanced Bioconversion Efficiency
The conversion of this compound to vanillin is a critical step in both traditional vanilla curing and biotechnological production processes. This hydrolysis is catalyzed by β-glucosidase enzymes. Research in this area is focused on optimizing the enzymatic hydrolysis process to improve the efficiency and yield of vanillin.
Studies have shown that the use of exogenous enzyme preparations can significantly enhance the release of vanillin from green vanilla pods, bypassing the lengthy traditional curing process. nih.gov Commercial enzyme products containing cellulase (B1617823) and pectinase (B1165727) activities have been used to break down the plant cell wall, thereby increasing the accessibility of this compound to β-glucosidase. nih.gov
The efficiency of this bioconversion is influenced by several factors, including temperature, pH, and enzyme concentration. Research has demonstrated that optimizing these parameters can lead to a significant increase in vanillin yield. For example, one study found that a two-step enzymatic reaction using commercial enzyme preparations at 70°C resulted in a vanillin extraction 3.13 times higher than the standard Soxhlet method. nih.gov Another study highlighted that a synergistic approach, combining the activity of endogenous and exogenous enzymes, could release over 82% of the theoretically available vanillin from its precursor. researchgate.net
| Parameter | Optimized Condition | Outcome | Reference |
| Enzyme Combination | Viscozyme and Celluclast | 3.13 times higher vanillin yield than Soxhlet extraction | nih.gov |
| Temperature | 70°C | Enhanced extraction and hydrolysis | nih.gov |
| Solvent | 47.5% v/v aqueous ethanol (B145695) | Optimal for enzymatic reaction | nih.gov |
| Combined Approach | Endogenous and Exogenous Enzymes | Release of 82.57% of theoretical vanillin | researchgate.net |
Development of Novel Biotechnological Production Systems with High Titer and Productivity
The high demand for natural vanillin has spurred the development of biotechnological production systems using engineered microorganisms. Baker's yeast, Saccharomyces cerevisiae, has emerged as a promising chassis for the de novo synthesis of this compound from simple sugars like glucose. patsnap.com A key strategy in these systems is the conversion of the synthesized vanillin, which is toxic to yeast cells, into the non-toxic this compound. This is achieved by expressing a UDP-glucosyltransferase from organisms like Arabidopsis thaliana. acs.orgresearchgate.net
Metabolic engineering efforts have focused on optimizing the biosynthetic pathway in yeast to improve the titer (the amount of product per volume) and productivity (the rate of production). This includes shortening the synthesis pathway, optimizing enzyme expression, and reconfiguring the host's central metabolism. researchgate.net Recent studies have reported significant improvements in this compound titers. For instance, a redesigned pathway in S. cerevisiae achieved a titer of 1339.5 mg/L in shake flasks and an impressive 7476.5 mg/L in a 5-L bioreactor. researchgate.net
| Production System | Key Engineering Strategy | This compound Titer (mg/L) | Reference |
| Saccharomyces cerevisiae | De novo synthesis from glucose, expression of A. thaliana UGT | - | researchgate.net |
| Saccharomyces cerevisiae | Redesigned pathway, integration site optimization | 1339.5 (shake flask) | researchgate.net |
| Saccharomyces cerevisiae | Redesigned pathway, fed-batch fermentation | 7476.5 (5-L bioreactor) | researchgate.net |
| Saccharomyces cerevisiae | Co-conversion of multiple substrates, glycosylation | 1745.5 | researchgate.net |
Exploration of this compound as a Precursor for Novel Chemical Syntheses
Beyond its role as a vanillin precursor, this compound is being explored as a starting material for the synthesis of novel chemical compounds with potential applications in various fields. Its weak antibacterial properties have made it a lead compound for the development of more potent antimicrobial agents. wikipedia.org
The synthesis of this compound derivatives often involves modifying the vanillin structure and then introducing the glucose moiety, or by starting with this compound itself. For example, researchers have synthesized a series of this compound derivatives to explore their antibacterial potential. Another area of exploration is the creation of vanillin-derived glucoside ω-esters. These functionalized analogues are being synthesized and screened for novel biological activities, including antiproliferative effects against cancer cells and potential use in drug delivery systems to improve the solubility and bioavailability of other compounds. smolecule.com This research frontier aims to leverage the this compound scaffold to create a diverse library of compounds for biological screening.
Integration of In Silico Modeling with Experimental Studies for Predictive Pathway Engineering
The integration of computational, or in silico, modeling with experimental studies is accelerating the development of efficient microbial cell factories for this compound production. nih.gov In silico metabolic engineering uses genome-scale metabolic models to simulate cellular metabolism and predict the effects of genetic modifications. nih.gov
This approach allows researchers to identify promising gene knockout or overexpression targets that could redirect metabolic flux towards the desired product. For example, stoichiometric modeling tools have been applied to the yeast genome-scale metabolic network to design an engineered strain with improved this compound production. dtu.dk By simulating different physiological states, researchers could identify targets like PDC1 and GDH1, and their subsequent knockout in experimental studies led to a 1.5-fold higher this compound yield. dtu.dknih.gov
Computational tools are used throughout the metabolic engineering workflow, from pathway design and analysis to predicting the outcomes of genetic interventions. nih.govpsu.edu This predictive power helps to reduce the number of experimental iterations required, making the strain development process more efficient. As these models become more sophisticated, incorporating regulatory and kinetic information, their predictive accuracy will continue to improve, further guiding the rational design of high-performance this compound production systems.
Q & A
Q. What are the validated chromatographic methods for quantifying glucovanillin in vanilla extracts?
High-performance liquid chromatography (HPLC) is the gold standard for quantifying this compound and its derivatives. For example, enzyme-assisted extraction methods (e.g., FTV, PVE, VVE, SVE) yield distinct this compound concentrations (8.58%, 1.39%, 4.63%, and 6.42%, respectively), which can be reliably measured using reverse-phase HPLC with UV detection . Calibration curves should be constructed using pure this compound standards, and peak integration must account for co-eluting compounds like vanillic acid or p-hydroxybenzaldehyde.
Q. How does enzymatic hydrolysis convert this compound to vanillin in vanilla pods?
this compound is hydrolyzed by β-glucosidases, which cleave the glycosidic bond to release vanillin. This process is often coupled with cell wall degradation enzymes (e.g., cellulases) to improve substrate accessibility. For instance, VVE treatment achieves 2.36% vanillin yield by optimizing enzyme ratios and incubation times . Researchers should validate enzyme activity via spectrophotometric assays (e.g., measuring p-nitrophenol release from pNPG substrates) and monitor reaction kinetics using LC-MS .
Advanced Research Questions
Q. What experimental designs optimize this compound-to-vanillin conversion efficiency?
A factorial design is recommended to test variables such as enzyme concentration (e.g., 0.5–2.0 U/mg), pH (4.0–6.0), and temperature (40–60°C). For example, PVE treatment achieves 4.62% vanillin by balancing β-glucosidase activity with protease inhibitors to prevent enzyme denaturation . Response surface methodology (RSM) can model interactions between variables, while ANOVA identifies significant factors (p < 0.05). Include negative controls (e.g., heat-inactivated enzymes) to confirm enzymatic specificity .
Q. How should researchers address discrepancies in this compound stability data across studies?
Contradictory stability data (e.g., degradation rates under varying pH/temperature) require systematic meta-analysis. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study quality, and use mixed-effects models to account for heterogeneity in experimental conditions . For instance, this compound degradation in acidic environments may correlate with residual enzyme activity in extracts, a factor often overlooked in stability assays .
Q. What advanced statistical methods are suitable for analyzing variability in this compound extraction yields?
Multivariate analysis (e.g., principal component analysis) can differentiate extraction methods based on this compound content, vanillin yield, and byproduct profiles. For example, SVE treatment’s higher vanillic acid (0.15%) vs. VVE (0.043%) suggests distinct degradation pathways, necessitating cluster analysis to categorize protocols . Pair chi-square tests with Bonferroni corrections to assess frequency-based differences (e.g., contamination rates in biological replicates) .
Q. How can researchers enhance the reproducibility of this compound isolation protocols?
Follow NIH guidelines for reporting preclinical studies, including reagent origins (e.g., vanilla pod cultivars), enzyme lot numbers, and storage conditions. Detailed methods sections must specify centrifugation speeds, solvent gradients, and freeze-thaw cycles (e.g., pre-freezing in FTV increases this compound retention to 8.58%) . Use platforms like protocols.io to share step-by-step workflows and raw data .
Methodological Considerations
- Data Contradiction Analysis: Apply Rothwell’s question classification to dissect conflicting results, distinguishing methodological flaws (e.g., incomplete hydrolysis) from biological variability .
- Ethical Reporting: Disclose financial/non-financial conflicts of interest (e.g., enzyme supplier partnerships) per RSC guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
